molecular formula C7H13N3O B583573 4-(5-Amino-1H-pyrazol-3-yl)butan-1-ol CAS No. 149978-59-6

4-(5-Amino-1H-pyrazol-3-yl)butan-1-ol

Cat. No.: B583573
CAS No.: 149978-59-6
M. Wt: 155.201
InChI Key: PPTJLRVJDUKTIU-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-pyrazol-3-yl)butan-1-ol is a butan-1-ol derivative featuring a pyrazole ring substituted with an amino group at the 5-position. Pyrazole-containing compounds are widely studied in medicinal and agrochemical research due to their hydrogen-bonding capabilities, aromaticity, and bioactivity. This article focuses on comparisons with three structurally related compounds from recent studies to infer possible characteristics of the target molecule.

Properties

CAS No.

149978-59-6

Molecular Formula

C7H13N3O

Molecular Weight

155.201

IUPAC Name

4-(3-amino-1H-pyrazol-5-yl)butan-1-ol

InChI

InChI=1S/C7H13N3O/c8-7-5-6(9-10-7)3-1-2-4-11/h5,11H,1-4H2,(H3,8,9,10)

InChI Key

PPTJLRVJDUKTIU-UHFFFAOYSA-N

SMILES

C1=C(NN=C1N)CCCCO

Synonyms

1H-Pyrazole-3-butanol, 5-amino-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the butan-1-ol backbone but differ in substituent groups, leading to distinct synthesis routes, analytical data, and applications. Key comparisons are summarized in Table 1.

Analytical and Physicochemical Data

Compound Name Substituent Synthesis Yield Key Applications ESI-MS (m/z) Bioactivity Highlights
4-(5-Amino-1H-pyrazol-3-yl)butan-1-ol 5-Amino-pyrazole N/A Hypothesized pharmaceuticals N/A Potential H-bonding, bioactivity
ATB1095 3,4-Bis(benzyloxy)phenyl 61% Chemical synthesis 391.19 None reported
4-(n-Heptyloxy)butan-1-ol n-Heptyloxy N/A Insect pheromone N/A Synergistic attraction with α-farnesene
4-(Propan-2-ylamino)butan-1-ol Propan-2-ylamino N/A Plant growth, neuroprotection N/A Drought tolerance, anti-inflammatory

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